[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate
Description
The compound, [(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate, is a glycoside ester featuring a pyrano[3,4-c]pyran core fused with a β-D-glucopyranosyl unit and esterified to 3,4,5-trihydroxybenzoic acid (galloyl group).
Properties
Molecular Formula |
C23H26O14 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C23H26O14/c1-2-9-10-5-15(35-20(31)8-3-12(25)16(27)13(26)4-8)36-21(32)11(10)7-33-22(9)37-23-19(30)18(29)17(28)14(6-24)34-23/h2-4,7,9-10,14-15,17-19,22-30H,1,5-6H2/t9-,10+,14-,15-,17-,18+,19-,22+,23+/m1/s1 |
InChI Key |
ZZPYUMARYUNGIK-DYWBIDBVSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@@H](OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Canonical SMILES |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis generally follows a multi-step approach:
- Step 1: Construction of the pyrano[3,4-c]pyran core via cyclization of suitably substituted precursors.
- Step 2: Introduction of the ethenyl group at the 5-position.
- Step 3: Formation of the ester linkage with the 3,4,5-trihydroxybenzoate.
- Step 4: Stereochemical control to ensure correct configuration at chiral centers.
Key Reactions and Conditions
Detailed Synthetic Pathways
Construction of the Heterocyclic Core
The core heterocycle, pyrano[3,4-c]pyran , is synthesized via a Baldwin cyclization or acid-catalyzed cyclization of suitable precursors such as α,β-unsaturated ketones and polyhydroxy aldehydes. This step typically involves:
- Condensation of a polyhydroxy aldehyde with a β-unsaturated ketone.
- Acidic conditions (e.g., p-toluenesulfonic acid) at elevated temperatures (80-120°C).
- Use of solvents like ethanol or acetonitrile.
Introduction of the Ethenyl Group
The ethenyl substituent at position 5 is incorporated via:
- Horner–Wadsworth–Emmons (HWE) olefination , which offers stereoselectivity favoring the (E)-configuration.
- Reagents such as phosphonate esters (e.g., triethyl phosphonoacetate) with base catalysts like sodium hydride or potassium tert-butoxide.
- Reaction conditions: room temperature to 60°C, in dry solvents like THF.
Esterification with the Hydroxybenzoate
The ester linkage is formed by:
- Activation of the carboxylic acid (or its derivative) using carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC.
- Use of catalytic DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
- Conditions: room temperature, inert atmosphere, in solvents like dichloromethane or pyridine.
Stereochemical Control
Achieving the stereochemistry at multiple chiral centers involves:
- Use of chiral auxiliaries or chiral catalysts during cyclization and olefination steps.
- Asymmetric synthesis techniques documented in patent literature, such as US20210094954A1, employing chiral catalysts or auxiliaries to favor the desired stereoisomer.
Data Tables Summarizing Reaction Conditions
Research Discoveries and Innovations
Recent research has focused on:
- Asymmetric synthesis : Use of chiral catalysts to improve stereoselectivity, as detailed in patent US20210094954A1.
- Green chemistry approaches : Employing microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact.
- Biocatalytic methods : Exploring enzyme-catalyzed esterification for regio- and stereoselectivity, although still in experimental stages.
Chemical Reactions Analysis
Types of Reactions
[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, potentially affecting their structure and function. The benzoate ester moiety may also play a role in its biological activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Differences and Implications
Core Structure: The target compound’s pyrano[3,4-c]pyran core distinguishes it from simpler glycosides like CAS 554-37-0 . This bicyclic system may enhance rigidity and receptor-binding specificity compared to monocyclic analogs. Sweroside shares the pyrano[3,4-c]pyran system but lacks the galloyl ester, instead featuring a lactone group.
Esterified Moieties: The galloyl group (3,4,5-trihydroxybenzoate) in the target compound provides three hydroxyl groups, increasing hydrogen-bonding capacity compared to feruloyl (one hydroxyl) in ’s compound. The ethenyl group in the target compound’s pyran ring could influence metabolic stability or interactions with hydrophobic enzyme pockets.
Glycosylation Patterns: The β-D-glucopyranosyl unit is conserved across analogs, but its linkage position (e.g., C-6 in the target vs. C-4 in Sweroside) alters spatial orientation and solubility .
Biological Activity
The compound [(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate is a complex natural product with potential therapeutic applications. This article reviews its biological activity based on diverse sources and research findings.
Molecular Structure and Characteristics:
- Molecular Formula: C30H38O13
- Molecular Weight: 606.6 g/mol
- IUPAC Name: (4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo... (full name as per query)
Physicochemical Properties:
| Property | Value |
|---|---|
| Heavy Atom Molecular Weight | 504.274 |
| Solubility (LogP) | 2.739 |
| Rotatable Bonds | 11 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 12 |
Antiviral Activity
The compound has demonstrated antiviral properties. Research indicates that it may inhibit viral replication through various mechanisms involving the modulation of host cell pathways and immune responses .
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the NLRP3 inflammasome activation in various cell types. This action is crucial in conditions such as neuroinflammation and other chronic inflammatory diseases .
Neuroprotective Effects
Research suggests that the compound may offer neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells. In models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, it has been linked to improved cognitive function and reduced neuronal death .
Case Studies
-
Study on Neuroinflammation:
A study focused on the effects of the compound in a model of ischemia-reperfusion injury demonstrated significant reductions in markers of inflammation and neuronal damage. The administration of this compound resulted in improved outcomes in terms of brain infarct volume and neuronal survival rates . -
Antiviral Mechanism Exploration:
Another study investigated the antiviral mechanisms of the compound against influenza viruses. Results indicated that it effectively reduced viral titers in infected cell cultures by enhancing the host's immune response while directly inhibiting viral replication .
Q & A
Q. What spectroscopic and computational methods are recommended for resolving the stereochemical complexity of this compound?
- Methodological Answer : The compound’s stereochemistry requires a combination of:
- Nuclear Magnetic Resonance (NMR) : Use 2D-NMR (e.g., COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for the pyrano[3,4-c]pyran and oxane rings .
- X-ray Crystallography : For unambiguous confirmation of absolute configuration, especially if single crystals can be obtained .
- Density Functional Theory (DFT) : Compare computed vs. experimental NMR chemical shifts to validate stereochemical assignments .
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula and fragmentation patterns .
Table 1 : Key spectroscopic parameters for structural elucidation.
| Technique | Target Regions | Critical Parameters |
|---|---|---|
| H NMR | δ 4.0–6.0 ppm (anomeric protons, ethenyl group) | Coupling constants () for glycosidic linkages |
| C NMR | δ 90–110 ppm (anomeric carbons), δ 165–175 ppm (ester carbonyl) | Chemical shifts for hydroxylated carbons |
| HR-MS | m/z 600–700 range | Isotopic pattern matching for CHO |
Q. What synthetic strategies are suitable for constructing the pyrano[3,4-c]pyran core?
- Methodological Answer :
- Glycosylation : Use a protected glucose derivative (e.g., 2,3,4,6-tetra-O-acetyl-D-glucopyranose) as the glycosyl donor. Activate the anomeric position with trichloroacetimidate or thioglycoside chemistry .
- Iridoid Backbone Formation : Employ cyclization of a monoterpene precursor (e.g., via acid-catalyzed ring-opening of an epoxide) to form the pyrano[3,4-c]pyran system .
- Esterification : Couple the gallic acid moiety (3,4,5-trihydroxybenzoate) to the aglycone using DCC/DMAP or enzymatic catalysis (e.g., lipases) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s antiproliferative activity while addressing solubility challenges?
- Methodological Answer :
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures ≤0.1% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility .
- Cell-Based Assays :
- MTT/PrestoBlue : Test dose-response (1–100 μM) in cancer cell lines (e.g., HepG2, MCF-7) with 48–72 hr exposure. Include sweroside () as a comparator for hepatoprotective activity.
- ROS Scavenging : Measure reduction in HO-induced oxidative stress using DCFH-DA fluorescence .
- Control for Artifacts : Pre-treat cells with inhibitors of phase I/II metabolism (e.g., 1-aminobenzotriazole) to distinguish prodrug vs. direct activity .
Q. What experimental approaches resolve contradictions in reported bioactivity (e.g., hepatoprotective vs. null effects)?
- Methodological Answer :
- Pharmacokinetic Profiling : Quantify systemic exposure via LC-MS/MS in plasma and liver tissue after oral administration (rodent models). Compare bioavailability to sweroside, which shows tissue-specific accumulation .
- Metabolite Identification : Incubate the compound with liver microsomes/S9 fractions to identify phase I (oxidation) and phase II (glucuronidation/sulfation) metabolites .
- Target Engagement Studies : Use thermal shift assays or cellular thermal shift assay (CETSA) to confirm binding to putative targets (e.g., Nrf2, NF-κB) .
Q. How can computational modeling predict interactions between this compound and carbohydrate-binding proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with lectins (e.g., galectin-3) or viral spike proteins (e.g., SARS-CoV-2 S glycoprotein). Focus on the glucose moiety’s hydroxyl groups for hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational changes in the protein-ligand complex .
- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding affinities (ΔG) .
Data Contradiction Analysis
Q. Why might in vitro antioxidant activity fail to translate in vivo?
- Methodological Answer :
- Bioavailability Limits : The compound’s high polarity (LogP ~-1.5) may restrict cellular uptake. Use pro-drug strategies (e.g., acetylated derivatives) to improve membrane permeability .
- Redox Cycling Artifacts : Test for false-positive signals in antioxidant assays (e.g., DPPH, ABTS) by including catalase/superoxide dismutase inhibitors .
- Species-Specific Metabolism : Compare metabolite profiles across human/rodent hepatocytes to identify divergent detoxification pathways .
Tables for Critical Data
Table 2 : Key metabolic pathways and analytical tools.
| Pathway | Metabolites | Analytical Method |
|---|---|---|
| Phase I | Oxidized pyran ring | UPLC-QTOF-MS (ESI-) |
| Phase II | Glucuronidated gallate | HILIC-MS/MS |
| Tissue Distribution | Liver accumulation | Quantitative whole-body autoradiography |
Table 3 : Computational parameters for docking studies.
| Software | Protein PDB ID | Grid Box Center (Å) | Scoring Function |
|---|---|---|---|
| AutoDock Vina | 1WBF (galectin-3) | x=15, y=20, z=10 | Affinity (kcal/mol) |
| Schrödinger Glide | 6M0J (SARS-CoV-2 S) | x=25, y=30, z=35 | GlideScore |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
